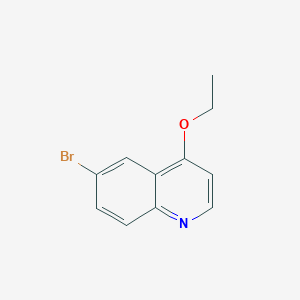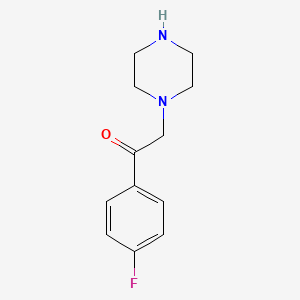![molecular formula C14H11NO2 B8811439 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one CAS No. 6629-80-7](/img/structure/B8811439.png)
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the class of oxazines. It is characterized by a fused benzene and oxazine ring system, with a phenyl group attached to the second carbon of the oxazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves a two-step process starting from salicylamide. The first step involves the reaction of salicylamide with a mixture of 37% aqueous formaldehyde and formic acid, leading to the formation of a hydroxymethyl intermediate. This intermediate is then heated under reflux in toluene, resulting in the loss of formaldehyde and the formation of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted oxazine compounds .
科学的研究の応用
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism of action of 2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in the substitution pattern and oxidation state.
2-Phenyl-4H-benzo[e][1,3]oxazin-4-one: This compound is closely related but has different functional groups and reactivity.
Quinazolin-4(3H)-ones: These compounds have a similar fused ring system but differ in the nitrogen atom’s position and the overall ring structure.
Uniqueness
2-Phenyl-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to its specific substitution pattern and the presence of a phenyl group on the oxazine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
6629-80-7 |
|---|---|
分子式 |
C14H11NO2 |
分子量 |
225.24 g/mol |
IUPAC名 |
2-phenyl-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)17-14(15-13)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) |
InChIキー |
AMZRLVJMBHMIPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2 |
溶解性 |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B8811362.png)


![5-Methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8811382.png)
![1,2-Dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8811385.png)

![5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B8811404.png)

![Methyl 2-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8811420.png)

![1-methyl-5,10-dihydrobenzo[b]pyrazolo[3,4-e][1,4]diazepin-4(1H)-one](/img/structure/B8811450.png)
